Sodium L-lactate-3-13C solution

Catalog No.
S742888
CAS No.
201595-70-2
M.F
C3H5NaO3
M. Wt
113.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium L-lactate-3-13C solution

CAS Number

201595-70-2

Product Name

Sodium L-lactate-3-13C solution

IUPAC Name

sodium;(2S)-2-hydroxy(313C)propanoate

Molecular Formula

C3H5NaO3

Molecular Weight

113.05 g/mol

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1;

InChI Key

NGSFWBMYFKHRBD-UEORGECYSA-M

SMILES

CC(C(=O)[O-])O.[Na+]

Synonyms

(2S)-2-Hydroxy-Propanoic-3-13C Acid Monosodium Salt;

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Isomeric SMILES

[13CH3][C@@H](C(=O)[O-])O.[Na+]

Internal Standard for Blood Lactate and Pyruvate Measurement

Sodium L-lactate-3-13C solution finds application in scientific research as an internal standard for the quantitative determination of blood lactate and pyruvate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].

Internal standards are known substances added to a sample in a specific amount to:

  • Normalize the signal intensity of the target analyte (lactate and pyruvate in this case) during the measurement process [].
  • Account for variations that might occur during sample preparation or instrument analysis [].

By comparing the signal intensity of the target analyte to the signal intensity of the internal standard, researchers can obtain quantitative information about the amount of lactate and pyruvate present in the blood sample [, ].

Applications in Studying Metabolism

Sodium L-lactate-3-13C solution, due to its isotopic enrichment with the stable isotope carbon-13 (13C), can also be used to study metabolic pathways involving lactate, such as NAD+ redox metabolism [].

13C labeling allows researchers to track the fate of lactate molecules within a cell or organism. By measuring the incorporation of 13C into specific molecules downstream of lactate in the metabolic pathway, researchers can gain insights into the activity and regulation of these pathways [].

Sodium L-lactate-3-13C solution is a stable isotopic form of sodium lactate, where the carbon atom at position three of the lactate molecule is replaced with the stable isotope carbon-13. This compound is utilized in various scientific and medical applications due to its unique isotopic labeling, which allows for tracking and analysis in metabolic studies and other biochemical research. The molecular formula for sodium L-lactate-3-13C is C2H3NaO3, with a molecular weight of approximately 113.05 g/mol. It is commonly available in aqueous solutions, with concentrations varying depending on the supplier and intended use .

Sodium L-lactate-3-¹³C solution itself doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule in scientific research. The ¹³C enrichment allows researchers to distinguish between isotopically labeled lactate molecules and their unlabeled counterparts within a complex biological system using MS []. This enables them to study various aspects of lactate metabolism, such as:

  • Lactate production pathways: By measuring the enrichment of ¹³C in lactate, scientists can determine the specific source of the lactate, such as glucose or other precursors [].
  • Lactate utilization: Tracking the disappearance of ¹³C-labeled lactate helps understand how cells utilize lactate for energy production or other purposes [].
  • Metabolic flux analysis: By combining ¹³C-labeled lactate with other tracers, researchers can map out complex metabolic pathways and quantify the flow of metabolites through these pathways [].

Sodium L-lactate-3-¹³C solution is generally considered non-toxic and non-hazardous []. However, as with any laboratory chemical, standard safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection when handling the solution.

Typical of carboxylic acids and their salts. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Oxidation: Being oxidized to pyruvate in metabolic pathways.

These reactions are crucial for understanding its behavior in biological systems and its role in metabolism .

Sodium L-lactate plays a significant role in metabolic processes, particularly in energy production and pH regulation. It serves as an important substrate for gluconeogenesis and can be converted into pyruvate, which enters the Krebs cycle for energy production. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways more effectively, providing insights into cellular respiration and energy metabolism .

Sodium L-lactate-3-13C can be synthesized through several methods:

  • Fermentation: Utilizing specific strains of bacteria that produce lactate from carbohydrates, followed by isotopic labeling.
  • Chemical Synthesis: Starting from lactic acid derivatives and introducing carbon-13 through controlled reactions.
  • Extraction from Natural Sources: Isolating lactate from fermentation products and subsequently enriching it with carbon-13.

The choice of synthesis method often depends on the required purity and isotopic enrichment level .

Sodium L-lactate-3-13C has a variety of applications, including:

  • Metabolic Research: Used in tracer studies to understand metabolic pathways.
  • Clinical Diagnostics: Assisting in the evaluation of metabolic disorders.
  • Food Industry: Employed as a food additive for its preservative properties.
  • Pharmaceuticals: Used in drug formulation and development processes.

Its unique isotopic signature makes it particularly valuable in research settings where tracking metabolic flux is essential .

Studies involving sodium L-lactate-3-13C often focus on its interactions within biological systems:

  • Metabolic Flux Analysis: Understanding how lactate is utilized by different tissues during various physiological states.
  • Drug Metabolism: Investigating how drugs affect lactate metabolism and vice versa.
  • Nutritional Studies: Examining the impact of dietary lactate on human metabolism.

These studies leverage the compound's isotopic labeling to provide detailed insights into metabolic dynamics .

Several compounds share structural similarities with sodium L-lactate-3-13C, including:

Compound NameMolecular FormulaUnique Features
Sodium L-lactateC3H5NaO3Commonly used in clinical settings without isotopic labeling.
Sodium D-lactateC3H5NaO3Enantiomer of sodium L-lactate; used in similar applications but may have different biological effects.
Calcium L-lactateC6H10CaO6A calcium salt of lactic acid; used as a dietary supplement.
Potassium L-lactateC3H5K O3Used similarly to sodium lactate but with potassium as the cation.

Sodium L-lactate-3-13C's uniqueness lies primarily in its isotopic labeling, which enables precise tracking in metabolic studies, making it invaluable for research that requires detailed understanding of biochemical pathways .

Dates

Modify: 2023-08-15

Explore Compound Types